molecular formula C14H8O3 B086950 1-Hydroxyanthraquinone CAS No. 129-43-1

1-Hydroxyanthraquinone

Cat. No. B086950
CAS RN: 129-43-1
M. Wt: 224.21 g/mol
InChI Key: BTLXPCBPYBNQNR-UHFFFAOYSA-N
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Patent
US04702561

Procedure details

The pleochroic dye 1-cyclohexylphenylamino, 4-hydroxyanthraquinone was prepared by combining equimolar quantities of 1-chloro-4-hydroxy anthraquinone and 4-cyclohexylaniline and heating in the presence of a catalytic amount of copper acetate (0.1 g/0.1 mole) and sodium acetate (10 g/0.1 mole) in nitrobenzene. The reaction was run and the dye separated and tested as in Example 70. The dye had an absorption maxima at 594 nm and an optical order parameter of 0.75.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([OH:18])=[CH:4][CH:3]=1.C1(C2C=CC(N)=CC=2)CCCCC1.C([O-])(=O)C.[Na+]>[N+](C1C=CC=CC=1)([O-])=O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[OH:18][C:5]1[C:6]2[C:7](=[O:17])[C:8]3[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:14](=[O:16])[C:15]=2[CH:2]=[CH:3][CH:4]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C1=CC=C(N)C=C1
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
0.1 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the dye separated

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.